An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Reactivity
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, the quinoline scaffold stands out as a "privileged structure," consistently appearing in a wide array of pharmacologically active agents.[1] This guide focuses on a key derivative, 2-Bromo-6-nitroquinoline , a versatile bifunctional building block. The strategic placement of a reactive bromine atom at the C2 position and a strongly electron-withdrawing nitro group at the C6 position imbues this molecule with a unique reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the chemical properties, spectral characteristics, synthesis, and core reactivity of 2-Bromo-6-nitroquinoline, with a focus on its application in creating diverse chemical libraries for screening and development. The protocols and insights herein are grounded in established chemical principles to ensure both scientific integrity and practical utility.
Core Chemical and Physical Properties
The foundational properties of 2-Bromo-6-nitroquinoline are essential for its handling, reaction setup, and purification. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-6-nitroquinoline | [2] |
| CAS Number | 1378259-42-7 | [2][3][4][5] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 253.05 g/mol | [3] |
| Appearance | Expected to be a solid, likely pale yellow or beige, typical for nitroaromatic compounds. | [6] |
| Melting Point | Not explicitly reported in searches, but related compounds like 6-nitroquinoline melt at 151-153 °C. The presence of the heavy bromine atom would likely increase the melting point. | [6] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO); sparingly soluble in alcohols; and insoluble in water. | General chemical principles |
Spectral Data Analysis: An Interpretive Guide
While raw spectra for this specific compound are not publicly available, a robust prediction of its spectral characteristics can be made based on the known properties of the quinoline scaffold and the electronic effects of its substituents. This interpretive guide is crucial for reaction monitoring (TLC, LC-MS) and final product characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C5, positioned between the two rings, and the proton at C7 will likely appear as doublets. The proton at C8 will be a doublet of doublets. The protons on the pyridine ring (C3, C4) will exhibit characteristic coupling. The powerful electron-withdrawing effect of the nitro group will deshield adjacent protons, shifting them downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine signals for the nine unique carbons. Carbons bearing the bromine (C2) and nitro (C6) groups will be significantly influenced. The C2 carbon will be shifted downfield due to the electronegativity of the attached bromine. Quaternary carbons (C6, C8a, C4a) often show lower intensity signals.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C/C=N stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence of the compound's identity. A key feature will be the molecular ion peak (M⁺) and an accompanying M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Synthesis of 2-Bromo-6-nitroquinoline
The synthesis of 2-Bromo-6-nitroquinoline can be logically approached via two primary retrosynthetic pathways: the bromination of 6-nitroquinoline or the nitration of 2-bromoquinoline. The latter is often preferred as electrophilic aromatic substitution (nitration) on a pre-halogenated ring can offer predictable regioselectivity. The following protocol is adapted from established methods for the nitration of bromoquinolines.[8][9]
Workflow: Synthesis via Nitration of 2-Bromoquinoline
Caption: Synthetic workflow for 2-Bromo-6-nitroquinoline.
Detailed Experimental Protocol: Nitration of 2-Bromoquinoline
Causality: This procedure utilizes a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired side products.[9]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material). Cool the solution to -5 °C in a salt-ice bath.
-
Nitrating Mixture : In a separate flask, carefully add concentrated nitric acid (1.5 mL per gram of starting material) to an equal volume of concentrated sulfuric acid. Cool this mixture to -5 °C.
-
Reaction : While vigorously stirring the 2-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour. Critically, ensure the internal temperature of the reaction does not exceed 0 °C.
-
Monitoring : After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the product.
-
Work-up : Allow the ice to melt, then basify the aqueous solution by slowly adding a saturated sodium carbonate solution until the pH is neutral to slightly basic. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-6-nitroquinoline.
Chemical Reactivity: A Hub for Molecular Diversity
The true value of 2-Bromo-6-nitroquinoline lies in its predictable and versatile reactivity, which allows for the strategic introduction of diverse functional groups. The C2-bromine is the primary handle for transformation, with its reactivity significantly enhanced by the electron-deficient nature of the quinoline ring system.
Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Insight: The SₙAr reaction is a cornerstone of this molecule's utility. The quinoline nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, polarizing the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C2 position.[10][11][12] This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group to proceed under relatively mild conditions.[11]
Protocol: General Procedure for SₙAr with an Amine
-
Setup : To a reaction vial, add 2-Bromo-6-nitroquinoline (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).
-
Solvent : Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction : Heat the mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of 2-Bromo-6-nitroquinoline is an excellent substrate for these transformations.
The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[14][15]
-
Setup : In a flask, combine 2-Bromo-6-nitroquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[16]
-
Solvent : Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing : Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to reflux (80-110 °C) with stirring for 2-16 hours, monitoring by TLC.
-
Work-up : After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification : Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, a critical transformation for generating rigid scaffolds and precursors for further cyclization reactions.[17][18]
Caption: Simplified catalytic cycles in Sonogashira coupling.[19]
-
Setup : Under an inert atmosphere, charge a flask with 2-Bromo-6-nitroquinoline (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[20]
-
Solvent & Reagents : Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq).
-
Reaction : Stir the mixture at room temperature to 60 °C until the starting material is consumed.
-
Work-up : Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues.[20]
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Applications in Research and Drug Development
The 6-nitroquinoline scaffold is a potent pharmacophore, and its derivatives have demonstrated significant biological activity, particularly in anticancer and antimicrobial research.[1][21][22]
-
Anticancer Agents : The nitro group can enhance cytotoxicity. Furthermore, it can be readily reduced to an amino group, which serves as a handle for further derivatization, for example, in the synthesis of kinase inhibitors that target signaling pathways dysregulated in cancer.[1]
-
Antimicrobial Agents : The quinoline core is famous for its role in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. Novel derivatives synthesized from 2-Bromo-6-nitroquinoline can be screened to identify new leads against resistant bacterial or parasitic strains.[23]
-
Molecular Probes : The rigid, planar structure of the quinoline ring makes it an excellent scaffold for developing fluorescent probes or ligands for biophysical studies.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-6-nitroquinoline should be handled with care.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity : While specific toxicity data is limited, nitroaromatic compounds are often toxic and should be handled as such.
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